Cas no 2171208-06-1 ((3S)-3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid)

(3S)-3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (3S)-3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid
- EN300-1576221
- (3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid
- 2171208-06-1
-
- Inchi: 1S/C24H23N3O6/c1-14(10-21(28)29)27-23(30)22-20(33-13-26-22)11-25-24(31)32-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,25,31)(H,27,30)(H,28,29)/t14-/m0/s1
- InChI Key: WBOCMQDKKONFPW-AWEZNQCLSA-N
- SMILES: O(C(NCC1=C(C(N[C@@H](C)CC(=O)O)=O)N=CO1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 449.15868546g/mol
- Monoisotopic Mass: 449.15868546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 131Ų
- XLogP3: 2.5
(3S)-3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576221-0.1g |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1576221-0.5g |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1576221-10.0g |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1576221-1000mg |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1576221-1.0g |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1576221-5.0g |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1576221-50mg |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1576221-250mg |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1576221-10000mg |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1576221-100mg |
(3S)-3-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171208-06-1 | 100mg |
$2963.0 | 2023-09-24 |
(3S)-3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid Related Literature
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
Additional information on (3S)-3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid
Introduction to (3S)-3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic Acid
The compound (3S)-3-{5-[{(9H-fluoren-9-yl)methoxycarbonyl}amino]methyl}-1,3-oxazol-4-formamidobutanoic acid, with CAS Registry Number 2171208-06-1, is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its unique structural features and potential therapeutic implications. Recent advancements in synthetic methodologies and its integration into drug discovery pipelines have further highlighted its importance in contemporary research.
The molecular structure of this compound is characterized by a central butanoic acid backbone, which is substituted at the third position by a formamide group. This formamide group is further connected to a 1,3-oxazole ring, which itself bears a methylene group substituted with a fluorenylmethoxycarbonyl (Fmoc) amino group. The stereochemistry at the third carbon of the butanoic acid backbone is specified as (S), indicating a specific spatial arrangement that is critical for its biological activity.
Recent studies have demonstrated that the Fmoc group plays a pivotal role in modulating the compound's physicochemical properties, such as solubility and stability. The Fmoc moiety is well-known for its ability to protect amino groups during peptide synthesis, and its presence in this compound suggests potential applications in peptide-based drug design. Moreover, the 1,3-oxazole ring contributes to the molecule's aromaticity and electronic properties, which are essential for interactions with biological targets.
One of the most intriguing aspects of this compound is its potential as a building block in the synthesis of bioactive molecules. Researchers have explored its use in constructing complex peptidomimetic structures, which are designed to mimic the functionality of natural peptides while overcoming their limitations, such as poor stability and bioavailability. The integration of this compound into such frameworks has shown promise in targeting various disease-related proteins and enzymes.
Another area of active investigation is the evaluation of this compound's pharmacokinetic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for determining its suitability as a drug candidate. Preliminary studies indicate that the compound exhibits favorable pharmacokinetic profiles, though further research is required to confirm these findings and optimize its bioavailability.
In terms of therapeutic applications, this compound has been implicated in several disease models, including cancer and inflammatory disorders. Its ability to modulate key signaling pathways and interact with specific molecular targets makes it a compelling candidate for drug development. For instance, recent experiments have shown that it can inhibit the activity of certain kinases involved in cancer progression, suggesting potential anti-tumor activity.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the formation of the Fmoc-amino methyl oxazole intermediate and its subsequent coupling with the (S)-butanoic acid derivative. The stereochemical control during these steps is critical to ensure the desired configuration at the chiral center.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's identity and purity. These methods provide detailed insights into its molecular structure and help validate experimental results.
In conclusion, (3S)-3-{5-[{(9H-fluoren-9-yl)methoxycarbonyl}amino]methyl}-1,3-oxazol-4-formamidobutanoic acid represents a significant advancement in chemical synthesis and drug discovery. Its unique structural features, coupled with promising biological activity, position it as a valuable tool in both academic research and industrial applications. As research continues to unravel its full potential, this compound holds great promise for contributing to the development of novel therapeutic agents.
2171208-06-1 ((3S)-3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid) Related Products
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)



